molecular formula C19H20BrFN4O3S B12015121 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B12015121
M. Wt: 483.4 g/mol
InChI Key: VYHRPLFWIMAUGH-LPYMAVHISA-N
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Description

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-FLUOROBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a sulfonyl group, and a fluorobenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-FLUOROBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Formation of the Fluorobenzylidene Moiety: This involves the condensation of a fluorobenzaldehyde with an appropriate hydrazide under acidic or basic conditions to form the benzylidene hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-FLUOROBENZYLIDENE)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-FLUOROBENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-FLUOROBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-FLUOROBENZYLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20BrFN4O3S

Molecular Weight

483.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20BrFN4O3S/c20-16-5-7-17(8-6-16)29(27,28)25-11-9-24(10-12-25)14-19(26)23-22-13-15-3-1-2-4-18(15)21/h1-8,13H,9-12,14H2,(H,23,26)/b22-13+

InChI Key

VYHRPLFWIMAUGH-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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